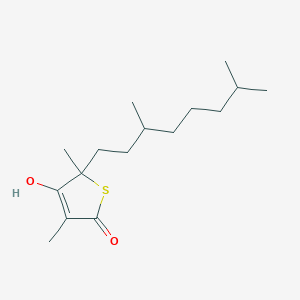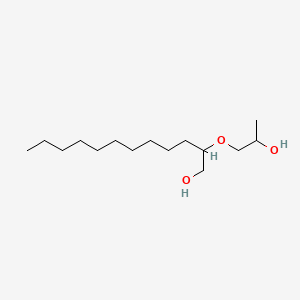
Lauryl glycol hydroxypropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauryl glycol hydroxypropyl ether is a non-ionic surfactant widely used in various industrial and personal care applications. It is known for its excellent emulsifying, dispersing, and solubilizing properties. The compound has the chemical formula C17H36O3 and a molecular weight of 288.46594 . It is typically a yellow to light yellow liquid that is slightly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lauryl glycol hydroxypropyl ether is synthesized through the reaction of lauryl alcohol with propylene oxide. The reaction is typically carried out in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions. The process involves the addition of propylene oxide to lauryl alcohol, resulting in the formation of the hydroxypropyl ether linkage .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of lauryl alcohol to the desired product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Lauryl glycol hydroxypropyl ether primarily undergoes reactions typical of ethers and alcohols. These include:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxypropyl group can be replaced by other nucleophiles.
Esterification: The hydroxyl group in the compound can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Esterification: Carboxylic acids or their derivatives, such as acid chlorides, are used in the presence of catalysts like sulfuric acid.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Substituted ethers or amines.
Esterification: Ester derivatives of this compound.
Applications De Recherche Scientifique
Lauryl glycol hydroxypropyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Mécanisme D'action
Lauryl glycol hydroxypropyl ether exerts its effects primarily through its surfactant properties. The molecule has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, allowing it to reduce surface tension and stabilize emulsions. This amphiphilic nature enables it to interact with both water and oil phases, making it an effective emulsifier and solubilizer .
Molecular Targets and Pathways: The compound interacts with lipid bilayers in biological membranes, enhancing the permeability and solubility of various substances. It can also interact with proteins and other macromolecules, aiding in their solubilization and stabilization .
Comparaison Avec Des Composés Similaires
Lauryl glycol hydroxypropyl ether can be compared with other non-ionic surfactants such as:
Polyethylene glycol (PEG) ethers: These compounds have similar surfactant properties but differ in their molecular structure and hydrophilic-lipophilic balance (HLB) values.
Lauryl alcohol ethoxylates: These are similar in their hydrophobic chain but differ in the type and length of the hydrophilic segment.
PPG-1-PEG-9 Lauryl Glycol Ether: This compound is another non-ionic surfactant with similar applications but different molecular composition and properties.
Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both emulsification and solubilization. Its ability to interact with a wide range of substances and its stability under various conditions further enhance its versatility .
Propriétés
Numéro CAS |
504409-71-6 |
|---|---|
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
2-(2-hydroxypropoxy)dodecan-1-ol |
InChI |
InChI=1S/C15H32O3/c1-3-4-5-6-7-8-9-10-11-15(12-16)18-13-14(2)17/h14-17H,3-13H2,1-2H3 |
Clé InChI |
LPNRFIRNNKTKNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CO)OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
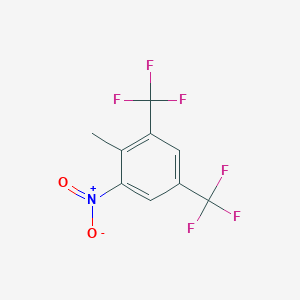
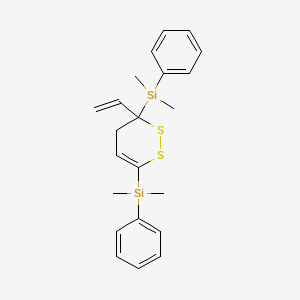
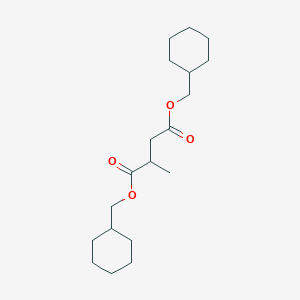
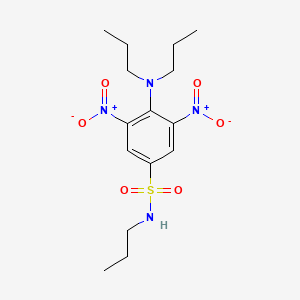
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)

![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)



![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
